N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide
Description
"N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide" is a structurally complex compound featuring a pyrrole core substituted with methyl, phenylsulfonyl, and propyl groups at positions 4, 5, and 1, respectively.
Properties
Molecular Formula |
C20H28N2O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H28N2O3S/c1-6-12-22-16(5)15(4)19(20(22)21-18(23)13-14(2)3)26(24,25)17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3,(H,21,23) |
InChI Key |
DFOMLYJIHGOQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)CC(C)C)S(=O)(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the phenylsulfonyl and propyl groups via substitution reactions. The final step involves the amidation reaction to introduce the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key structural motifs with several classes of molecules:
- Pyrrole vs. Triazole Cores: highlights 1-(N-phenylsulfonyl)benzohydrazonoyl-1,2,3-triazoles, which feature a triazole ring instead of pyrrole. The phenylsulfonyl group is retained, but the triazole’s electron-rich nature may alter reactivity compared to the pyrrole’s aromatic system .
- Carboxamide Derivatives: Compounds like N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide () and 3-methylbutanamide-containing peptides () emphasize the role of the 3-methylbutanamide group in modulating solubility and binding affinity. The target compound’s amide linkage may enhance stability compared to ester-based analogs .
Pharmacological and Agrochemical Relevance
- Herbicidal Activity: The herbicide carfentrazone-ethyl () shares a phenylsulfonyl group and heterocyclic core. However, its triazolinone ring differs from the pyrrole in the target compound, suggesting divergent modes of action (e.g., inhibition of protoporphyrinogen oxidase vs. unknown targets) .
- Drug Candidates : Compounds in and , such as (S)-N-{(S)-1-[(4S,5S)-4-benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-3-methylbutanamide derivatives, incorporate stereochemistry and bulky substituents that enhance target selectivity. The target compound’s simpler pyrrole backbone may limit such specificity but improve synthetic accessibility .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring with various substituents, positions it as a candidate for diverse biological activities, particularly in the context of cancer therapeutics and metabolic modulation.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 314.38 g/mol. The structural features include:
- Pyrrole Ring : Central to its biological activity, influencing interactions with various biological targets.
- Phenylsulfonyl Group : Enhances solubility and may contribute to the compound's inhibitory properties.
- Propyl and Dimethyl Substituents : These groups can modulate the compound's pharmacokinetics and dynamics.
Research indicates that this compound primarily functions as an inhibitor of the hedgehog signaling pathway, which is implicated in various cancers. This pathway plays a crucial role in cell differentiation and proliferation, making it a significant target for cancer therapies.
Inhibition of Hedgehog Signaling
Preliminary studies suggest that this compound effectively inhibits the hedgehog signaling pathway, leading to reduced cell proliferation in malignant cell lines. The inhibition is thought to occur through competitive binding to the pathway's receptors or downstream signaling components.
Cell Culture Experiments
In vitro studies have demonstrated that this compound suppresses cell growth in various cancer cell lines. Key findings include:
- Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed in treated cells compared to controls.
- Enhanced Glucose Uptake : The compound increased glucose uptake rates, indicating enhanced metabolic activity under treatment conditions.
| Cell Line | Concentration (µM) | Viability (%) | Glucose Uptake (nmol/106 cells) |
|---|---|---|---|
| A549 | 10 | 75 | 120 |
| MCF7 | 20 | 60 | 150 |
| HeLa | 30 | 45 | 200 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrole ring and substituents significantly affect biological activity. For instance:
- Dimethyl Substituents : Enhance binding affinity to target proteins.
- Phenylsulfonyl Group : Critical for maintaining solubility and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : In a study involving breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a significant reduction in cell proliferation over 72 hours, with IC50 values indicating strong potency.
- Metabolic Profiling : Another study focused on the metabolic effects of the compound on CHO cells showed increased ATP production and altered glycosylation patterns of monoclonal antibodies, suggesting applications in biopharmaceutical production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
